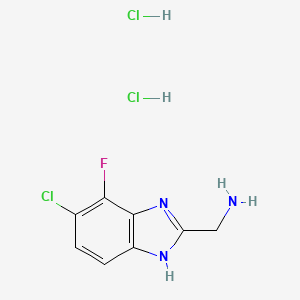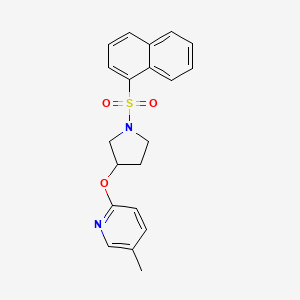
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Organocatalysis
A study by Syu et al. (2010) introduced a new type of organocatalyst bearing a pyrrolidine and a sulfone moiety, derived from a compound similar in structure to the chemical . This catalyst displayed high activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins, achieving adducts with high yields and enantioselectivities in an aqueous medium without additives Syu et al., 2010.
Electropolymerization and Conductive Polymers
G. Sotzing et al. (1996) explored the electropolymerization of monomers based on pyrrole to create conducting polymers. Although the specific compound is not directly mentioned, the study's focus on pyrrole derivatives aligns with the interest in synthesizing materials with low oxidation potentials and high stability in their conducting form, pointing towards potential applications in creating conductive materials from similar compounds Sotzing et al., 1996.
Chemosensors for Metal Ions
Research by Gosavi-Mirkute et al. (2017) on naphthoquinone-based chemosensors for transition metal ions, while not directly mentioning the specific compound, provides insight into the potential of naphthalene derivatives to act as selective sensors for metal ions like Cu2+. These sensors exhibited remarkable selectivity and colorimetric changes upon metal ion binding, suggesting the broader applicability of naphthalene and pyridine derivatives in chemical sensing Gosavi-Mirkute et al., 2017.
Antineoplastic Activity
The molecular structures and antineoplastic activity of 2,4-diaminopyrimidine antifolates were examined by V. Cody and S. Zakrzewski (1982). Though the compound is not directly referenced, the study’s focus on derivatives with naphthalene substituents for medical applications underscores the potential of naphthalene derivatives in drug development and cancer therapy Cody & Zakrzewski, 1982.
Photodynamic Therapy for Cancer
A study by U. Michelsen et al. (1996) on unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines with pyridyloxy substituents for photodynamic therapy (PDT) of cancer provides a relevant context for the application of naphthalene derivatives. These compounds displayed high singlet oxygen yields, suggesting their potential as photosensitizers in PDT, indicating the utility of complex naphthalene derivatives in medical treatments Michelsen et al., 1996.
Propiedades
IUPAC Name |
5-methyl-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-10-20(21-13-15)25-17-11-12-22(14-17)26(23,24)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,13,17H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWBYPRHFJQCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

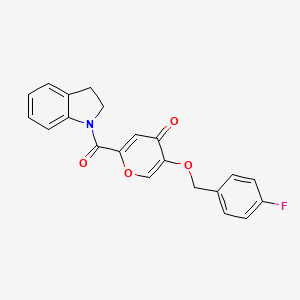
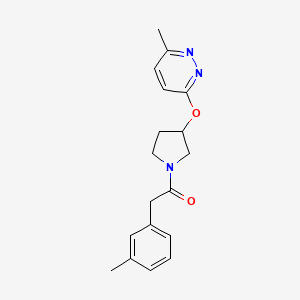
![6-Acetyl-2-(4-acetylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652713.png)
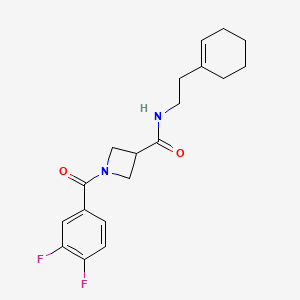
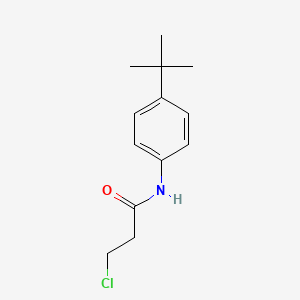
![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)
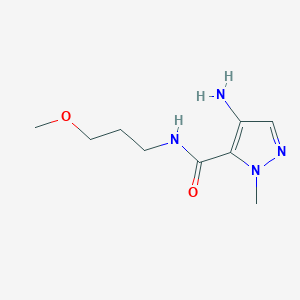
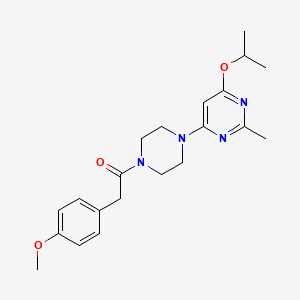
![1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2652727.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)
![Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-](/img/structure/B2652729.png)
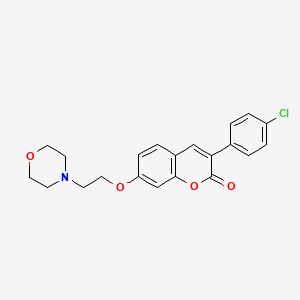
![(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2652731.png)
